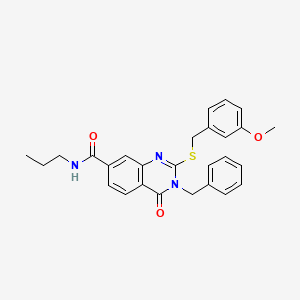

3-苄基-2-((3-甲氧基苄基)硫代)-4-氧代-N-丙基-3,4-二氢喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide” is a compound that has been synthesized and studied for its physicochemical properties . It has been examined for its radioactivity .

Synthesis Analysis

The compound was synthesized and proved by physicochemical analyses (HRMS, 1H and 13C NMR) . The target compound was examined for its radioactivity and the results showed that benzo[g]quinazoline was successfully labeled with radioactive iodine using NBS via an electrophilic substitution .Molecular Structure Analysis

The molecular structure of the compound was confirmed by HRMS, 1H and 13C NMR .Chemical Reactions Analysis

The compound was successfully labeled with radioactive iodine using NBS via an electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using HRMS, 1H and 13C NMR .科学研究应用

Medicinal Chemistry and Drug Development

Anticancer Properties: This compound has shown promise as an anticancer agent. Its unique chemical structure may inhibit specific pathways involved in tumor growth and metastasis. Researchers are investigating its potential as a targeted therapy for various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated cytotoxic effects on cancer cells, making it a candidate for further drug development .

Kinase Inhibition: HMS3522G17 interacts with kinases involved in cell signaling pathways. By inhibiting specific kinases, it may modulate cellular processes related to proliferation, survival, and angiogenesis. Researchers are exploring its kinase selectivity and evaluating its potential as a kinase inhibitor in cancer therapy .

Organic Synthesis and Chemical Reactions

Synthetic Intermediates: The compound serves as a valuable synthetic intermediate in organic chemistry. Its functional groups allow for diverse modifications, making it useful for creating more complex molecules. Chemists employ it as a building block to synthesize other compounds with specific properties .

Flavor and Fragrance Industry

Aromatic Character: HMS3522G17 possesses a distinct aroma due to its benzyl and methoxy groups. In the flavor and fragrance industry, it contributes to coconut, vanilla, and caramel-like scents. Perfumers and flavorists use it to enhance product formulations .

Safety and Handling

Toxicity: The compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). Its oral LD50 (lethal dose for 50% of test animals) in rats is approximately 1680 mg/kg. However, safety precautions should be followed during handling and synthesis .

Conclusion

作用机制

Target of Action

The primary targets of HMS3522G17 are currently unknown. The compound belongs to the benzoquinazolines class , which has been extensively studied for their wide range of pharmacological effects, including roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . .

Biochemical Pathways

Given the broad range of pharmacological activities associated with benzoquinazolines , it’s plausible that multiple pathways could be affected

Pharmacokinetics

The compound’s logP and logD values are 4.3188 , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution.

Result of Action

Given the wide range of pharmacological activities associated with benzoquinazolines , it’s likely that the compound could have multiple effects at the molecular and cellular levels.

属性

IUPAC Name |

3-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-3-14-28-25(31)21-12-13-23-24(16-21)29-27(34-18-20-10-7-11-22(15-20)33-2)30(26(23)32)17-19-8-5-4-6-9-19/h4-13,15-16H,3,14,17-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYFPTMUGUMSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2442752.png)

![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/no-structure.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442760.png)

![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B2442766.png)

![N-(Benzo[d]thiazol-2-ylmethyl)acrylamide](/img/structure/B2442767.png)